Boc-2,4-Dimethyl-D-Phenylalanine
Overview
Description
Boc-2,4-Dimethyl-D-Phenylalanine, also known as (2R)-2-amino-3-(2,4-dimethylphenyl)propanoic acid, is an amino acid derivative. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of 2,4-dimethyl-D-phenylalanine. This compound is widely used in peptide synthesis due to its unique physicochemical and biological properties.
Scientific Research Applications
Boc-2,4-Dimethyl-D-Phenylalanine has several scientific research applications:
Chemistry: Used in peptide synthesis as a protected amino acid.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for potential therapeutic applications in drug development.
Industry: Utilized in the production of synthetic peptides and other bioactive compounds
Safety and Hazards
Boc-2,4-Dimethyl-D-Phenylalanine should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be used . The compound should be stored at room temperature .
Mechanism of Action
Target of Action
Boc-2,4-Dimethyl-D-Phenylalanine is an unnatural amino acid that has been widely used in the development of highly selective and potent opioid receptor (OR) agonists and antagonists . The substitution of this compound for the N-terminal tyrosine (Tyr) in opioid peptides generally increases d/m receptor binding affinities, and also enhances d antagonist potencies .
Mode of Action
The compound interacts with its targets, the opioid receptors, by substituting for the N-terminal tyrosine (Tyr) in opioid peptides . This substitution generally increases d/m receptor binding affinities and enhances d antagonist potencies .
Pharmacokinetics
The boc group in this compound is stable towards most nucleophiles and bases. This suggests that the compound may have good stability in the body, which could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Action Environment
The Boc group in this compound is stable towards most nucleophiles and bases. This suggests that the compound may be stable in various physiological environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-2,4-Dimethyl-D-Phenylalanine typically involves the protection of the amino group of 2,4-dimethyl-D-phenylalanine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like acetonitrile or tetrahydrofuran (THF) at ambient temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection .
Chemical Reactions Analysis
Types of Reactions
Boc-2,4-Dimethyl-D-Phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The Boc group can be substituted under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Trifluoroacetic acid, hydrochloric acid in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the phenylalanine moiety.
Reduction: Reduced derivatives of the phenylalanine moiety.
Substitution: Deprotected amino acids.
Comparison with Similar Compounds
Similar Compounds
Boc-Phenylalanine: Similar in structure but lacks the dimethyl groups on the phenyl ring.
Fmoc-Phenylalanine: Uses a different protecting group (fluorenylmethyloxycarbonyl) instead of Boc.
Cbz-Phenylalanine: Uses a benzyl carbamate protecting group.
Uniqueness
Boc-2,4-Dimethyl-D-Phenylalanine is unique due to the presence of the dimethyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural modification can enhance its stability and specificity in peptide synthesis compared to other protected phenylalanine derivatives .
Properties
IUPAC Name |
(2R)-3-(2,4-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-10-6-7-12(11(2)8-10)9-13(14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJPLTQARRYWFZ-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428039 | |
Record name | AG-H-17555 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
791625-59-7 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2,4-dimethyl-D-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=791625-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AG-H-17555 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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